3-iodo-2-methyl-2H-indazole
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Overview
Description
3-Iodo-2-methyl-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the indazole ring. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methyl-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the indazole ring .
Scientific Research Applications
Chemistry: 3-Iodo-2-methyl-2H-indazole is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. The iodine atom can enhance the compound’s bioactivity and selectivity towards specific biological targets .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The iodine atom can form strong interactions with biological molecules, enhancing the compound’s binding affinity and selectivity. The indazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.
3-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Phenyl-2H-indazole:
Uniqueness: 3-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. The combination of the iodine and methyl groups on the indazole ring makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-iodo-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGNCHMFUCTNAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469280 |
Source
|
Record name | 3-iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49572-64-7 |
Source
|
Record name | 3-iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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